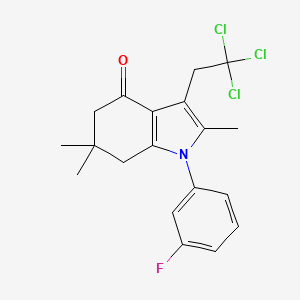
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, also known as CPP or CPP-109, is a synthetic compound that has been studied for its potential use in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, GABA, and has been shown to inhibit the activity of an enzyme called histone deacetylase (HDAC). This inhibition is thought to increase the expression of certain genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves the inhibition of HDAC, which is an enzyme that regulates the expression of certain genes. By inhibiting HDAC, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 is thought to increase the expression of genes that are involved in learning and memory, which may be beneficial in treating addiction and other disorders. The exact mechanism by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects is still being studied.
Biochemical and Physiological Effects:
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to have several biochemical and physiological effects. In animal models, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to reduce drug-seeking behavior and increase the expression of certain genes that are involved in learning and memory. In humans, 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been shown to be safe and well-tolerated, with few side effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of experiments. Another advantage is its well-studied mechanism of action, which allows researchers to design experiments that target specific pathways and processes. One limitation of using 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in lab experiments is its relatively narrow range of applications, as it has mainly been studied for its potential use in treating addiction and other neurological disorders.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. One area of interest is the potential use of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 in combination with other drugs or therapies to enhance its effects. Another area of interest is the development of new derivatives of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 that may have improved efficacy or reduced side effects. Finally, there is a need for further research on the mechanisms by which 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 produces its effects, which may lead to the development of new treatments for addiction and other disorders.
Synthesemethoden
The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 involves several steps, starting with the reaction of 1-cyclohexenylmethylamine with benzyl chloroformate to form 1-benzyl-N-(1-cyclohexenylmethyl)amine. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109. The synthesis of 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has been studied extensively for its potential use in treating addiction, particularly cocaine and alcohol addiction. Studies have shown that 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 can reduce drug-seeking behavior in animal models and has been shown to be safe and well-tolerated in humans. 1-benzyl-N-(1-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide-109 has also been studied for its potential use in treating other neurological disorders, such as Huntington's disease and Tourette's syndrome.
Eigenschaften
IUPAC Name |
1-benzyl-N-(cyclohexen-1-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-20(21-15-17-7-3-1-4-8-17)19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h2,5-7,9-10,19H,1,3-4,8,11-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWRKPKSSVMSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5315684.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5315687.png)
![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![3-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-indole](/img/structure/B5315708.png)
![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)
![8-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315721.png)
![(3aR*,6aS*)-2-allyl-5-(cyclopentylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5315729.png)

![2-bromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B5315738.png)
![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![4-({3-(2-furyl)-2-[(4-isobutoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5315755.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5315783.png)
![2'-methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5315788.png)
![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)